N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-1,3-benzodioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN2O3S/c25-17-8-5-15(6-9-17)22-23(18-3-1-2-4-19(18)27-22)31-12-11-26-24(28)16-7-10-20-21(13-16)30-14-29-20/h1-10,13,27H,11-12,14H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFQDWQFFFERMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCSC3=C(NC4=CC=CC=C43)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-1,3-benzodioxole-5-carboxamide is a complex organic compound that features an indole moiety and a bromophenyl group. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of cancer therapy, anti-inflammatory responses, and neuroprotection.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 403.34 g/mol. The compound exhibits the following characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 403.34 g/mol |
| Molecular Formula | C19 H19 Br N2 O S |
| LogP | 4.1765 |
| Polar Surface Area | 34.399 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 2 |
The biological activity of this compound is believed to involve multiple mechanisms:
- G Protein-Coupled Receptors (GPCRs) : The compound may interact with GPCRs, influencing pathways related to cell growth and apoptosis .
- Indole Moiety : Known for its versatility in biological interactions, the indole structure can modulate various signaling pathways, enhancing its therapeutic potential.
Anticancer Properties
Research has indicated that compounds with indole structures can exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Specific studies have shown that similar compounds can activate apoptotic pathways in various cancer cell lines .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Indole derivatives have been noted for their ability to modulate inflammatory responses, possibly through inhibition of pro-inflammatory cytokines .
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects, potentially through the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .
Case Studies
- Anticancer Activity : A study conducted on a series of indole derivatives demonstrated significant cytotoxicity against breast cancer cell lines. The presence of the bromophenyl group was found to enhance this activity compared to other halogenated derivatives.
- Inflammation Models : In animal models of inflammation, similar compounds showed a reduction in paw edema, indicating their potential use in treating inflammatory conditions .
Comparison with Similar Compounds
A comparative analysis with structurally similar compounds reveals that the bromophenyl group significantly contributes to enhanced biological activity:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Neuroprotective Effects |
|---|---|---|---|
| This compound | High | Moderate | Potential |
| N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-1,3-benzodioxole-5-carboxamide | Moderate | Low | Low |
| N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-1,3-benzodioxole-5-carboxamide | Moderate | Moderate | Low |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs from the literature are compared below, focusing on substituent effects, physicochemical properties, and synthesis yields.
Table 1: Structural and Physicochemical Comparison of Indole Carboxamide Derivatives
Key Observations:
Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., fluoro, chloro, bromo) generally increase melting points due to enhanced intermolecular interactions. The target’s 4-bromophenyl group may result in a higher m.p. (~250–260°C) compared to the fluoro analog (249–250°C) .
Synthesis Yields :
- Yields for indole carboxamides in ranged from 10% to 37.5%, influenced by steric hindrance and reaction conditions. The target’s sulfanyl ethyl linker and bulkier benzodioxole group may further reduce yields due to increased steric demands .
Spectral Features :
- ¹H-NMR : Indole NH protons in analogs appear at δ 9.25–12.33 ppm. The target’s sulfanyl ethyl group may deshield adjacent protons, shifting resonances downfield.
- ¹³C-NMR : The benzodioxole’s oxygen atoms (δ ~100–110 ppm) will contrast with benzoyl carbonyls (δ ~190 ppm) in analogs .
The benzodioxole’s oxygen atoms may improve aqueous solubility relative to benzophenone derivatives.
Biological Implications :
- Halogen substituents (Br, Cl, F) can modulate target binding via hydrophobic or halogen-bonding interactions. Bromine’s larger atomic radius may enhance van der Waals interactions compared to fluorine or chlorine.
- The benzodioxole’s metabolic stability (resistance to oxidative degradation) could extend the target’s half-life relative to benzoyl-containing analogs .
Research Findings and Limitations
- Gaps in Data : Direct experimental data (e.g., melting point, yield, bioactivity) for the target compound are absent in the provided evidence. Comparisons are extrapolated from structural analogs.
- Synthesis Challenges : The target’s complex structure may require optimized conditions (e.g., longer reaction times, alternative solvents) to improve yields.
- Therapeutic Potential: Analogous compounds in show inhibitory activity against enzymes like indolethylamine-N-methyltransferase , suggesting the target may have similar applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-1,3-benzodioxole-5-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Indole sulfanylation : Coupling 4-bromophenyl-substituted indole derivatives with thiol-containing intermediates under inert atmospheres (e.g., nitrogen) to avoid oxidation .
- Benzodioxole carboxamide linkage : Amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) to attach the benzodioxole moiety .
- Purification : High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (e.g., water/acetonitrile) to isolate the final compound .
- Key Considerations : Monitor reaction progress via TLC or LC-MS, and optimize stoichiometry to minimize byproducts like disulfides .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions (e.g., bromophenyl protons at δ 7.2–7.6 ppm, benzodioxole methylene at δ 5.9–6.1 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H] for CHBrNOS: ~505.02) .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., π-π stacking in indole-benzodioxole systems) .
Advanced Research Questions
Q. What experimental approaches are used to analyze structure-activity relationships (SAR) for this compound in biological studies?
- Methodological Answer :
- Functional Group Modifications : Synthesize analogs with variations in the bromophenyl, sulfanyl, or benzodioxole groups to assess their impact on biological activity .
- In Vitro Assays : Test analogs against target enzymes (e.g., kinases, proteases) using fluorescence polarization or FRET-based assays. For example, evaluate IC values to quantify inhibition .
- Molecular Docking : Perform computational modeling (e.g., AutoDock Vina) to predict binding modes with proteins like cytochrome P450 or tubulin .
- Data Contradiction Note : Discrepancies in activity between analogs may arise from solubility differences—address via logP calculations and DMSO stock optimization .
Q. How can researchers resolve contradictions in reported biological activities of this compound?
- Methodological Answer :
- Assay Standardization : Replicate studies under controlled conditions (e.g., cell line authenticity, serum-free media) to eliminate variability .
- Off-Target Profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended interactions .
- Meta-Analysis : Compare datasets from multiple studies (e.g., PubChem BioAssay) to identify consensus targets or outlier results .
Q. What strategies are effective for improving the metabolic stability of this compound in preclinical studies?
- Methodological Answer :
- Microsomal Stability Assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Introduce deuterium at labile positions (e.g., benzodioxole methylene) to slow metabolism .
- CYP450 Inhibition Screening : Identify metabolic hotspots using recombinant CYP enzymes (e.g., CYP3A4, CYP2D6) and modify substituents to reduce susceptibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
